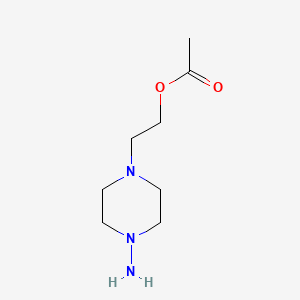

2-(4-Aminopiperazin-1-YL)ethyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Aminopiperazin-1-yl)ethyl acetate is a chemical compound that features a piperazine ring substituted with an amino group and an ethyl acetate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperazin-1-yl)ethyl acetate typically involves the reaction of 4-aminopiperazine with ethyl acetate under controlled conditions. One common method includes:

Starting Materials: 4-aminopiperazine and ethyl acetate.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 4-aminopiperazine is dissolved in a suitable solvent like ethanol or methanol, and ethyl acetate is added dropwise. The mixture is then heated under reflux for several hours to ensure complete reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Aminopiperazin-1-yl)ethyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the piperazine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-substituted piperazine derivatives.

Applications De Recherche Scientifique

2-(4-Aminopiperazin-1-yl)ethyl acetate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: The compound is utilized in the production of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 2-(4-Aminopiperazin-1-yl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the piperazine ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ethyl acetate moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminopiperidine: Similar structure but lacks the ethyl acetate moiety.

N-Ethylpiperazine: Contains an ethyl group but lacks the amino group.

Piperazine: The parent compound without any substituents.

Uniqueness

2-(4-Aminopiperazin-1-yl)ethyl acetate is unique due to the presence of both the amino group and the ethyl acetate moiety, which confer distinct chemical and biological properties

Activité Biologique

2-(4-Aminopiperazin-1-YL)ethyl acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by research findings and data tables.

- Molecular Formula : C8H17N3O2

- Molar Mass : 187.24 g/mol

- Structural Characteristics : The compound features a piperazine ring, which is known for its versatility in pharmacological applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on ethyl acetate extracts from various plants demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentrations (MICs) were determined using the broth micro-dilution method, revealing that certain derivatives showed promising antibacterial activity.

Table 1: Antimicrobial Activity of Ethyl Acetate Extracts

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-(4-Aminopiperazin-1-YL)EA | 50 | Moderate antibacterial |

| Aurantiamide acetate | 25 | Strong antibacterial |

| Lupeol | 100 | Weak antibacterial |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through in vitro studies. In these studies, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages, measuring levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

Table 2: Cytokine Levels in Response to Treatment

| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|

| Control | 150 | 80 |

| LPS | 300 | 150 |

| LPS + 2-(4-Aminopiperazin-1-YL)EA | 200 | 100 |

The results indicate a significant reduction in cytokine levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.

Cytotoxicity Studies

Cytotoxic effects were assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Table 3: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 | High |

| MCF7 (breast cancer) | 20 | Moderate |

| Normal Fibroblasts | >100 | Low |

Case Studies

Recent studies have highlighted the effectiveness of derivatives of piperazine compounds in treating infections and inflammation. For instance, a study focusing on derivatives similar to this compound reported enhanced antimicrobial activity when combined with traditional antibiotics, suggesting a synergistic effect that could improve treatment outcomes for resistant bacterial strains.

Propriétés

IUPAC Name |

2-(4-aminopiperazin-1-yl)ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-8(12)13-7-6-10-2-4-11(9)5-3-10/h2-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYWQFHJCVOKFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1CCN(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668306 |

Source

|

| Record name | 2-(4-Aminopiperazin-1-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161667-07-8 |

Source

|

| Record name | 2-(4-Aminopiperazin-1-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.